ar-Nonyldiphenylamine

Catalog No.
S3317111
CAS No.
27177-41-9
M.F
C21H29N
M. Wt
295.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ar-Nonyldiphenylamine

CAS Number

27177-41-9

Product Name

ar-Nonyldiphenylamine

IUPAC Name

4-nonyl-N-phenylaniline

Molecular Formula

C21H29N

Molecular Weight

295.5 g/mol

InChI

InChI=1S/C21H29N/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)22-20-13-10-8-11-14-20/h8,10-11,13-18,22H,2-7,9,12H2,1H3

InChI Key

DSGJTSGIIUQSCS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2

Anti-oxidant Properties

One area of research focuses on the anti-oxidant properties of ar-NDPA. Studies have shown that ar-NDPA can scavenge free radicals, which are unstable molecules that can damage cells. This suggests that ar-NDPA may have potential applications in preventing or treating diseases associated with oxidative stress, such as cancer and neurodegenerative diseases PubChem: ).

Organic Light-Emitting Diodes (OLEDs)

ar-NDPA is also being investigated for its potential use in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic materials to emit light. ar-NDPA can act as a hole transporting material (HTM) in OLEDs. HTMs play a crucial role in transporting positive charges (holes) within the device, which is essential for efficient light emission ScienceDirect: .

ar-Nonyldiphenylamine is an organic compound classified as a substituted diphenylamine. Its chemical formula is C21H29N\text{C}_{21}\text{H}_{29}\text{N}, and it features a branched nonyl group attached to the nitrogen atom of the diphenylamine structure. This compound is primarily used in various industrial applications, particularly in the production of antioxidants and stabilizers for rubber and plastics. It is recognized for its ability to enhance the thermal stability and oxidative resistance of materials, making it valuable in manufacturing processes that require durability under heat and exposure to oxygen.

, including:

  • Oxidation: This compound can undergo oxidation to produce quinone derivatives, which are important in various chemical processes and applications.
  • Nucleophilic substitutions: The nitrogen atom in ar-Nonyldiphenylamine can act as a nucleophile, participating in reactions with electrophiles, leading to the formation of various derivatives.
  • Polymerization: It can also be involved in polymerization reactions, particularly when used as an additive in rubber and plastic formulations.

The biological activity of ar-Nonyldiphenylamine has been studied primarily concerning its potential toxicity and environmental impact. While specific pharmacological effects are not well-documented, compounds related to diphenylamines have been noted for their potential endocrine-disrupting properties. Research indicates that substituted diphenylamines may exhibit cytotoxic effects at certain concentrations, necessitating careful handling and regulation .

The synthesis of ar-Nonyldiphenylamine typically involves the reaction of diphenylamine with branched nonene. This process can be summarized as follows:

  • Starting Materials: Diphenylamine and branched nonene are combined under controlled conditions.
  • Reaction Conditions: The reaction is usually catalyzed by acids or bases at elevated temperatures to facilitate the formation of the ar-Nonyldiphenylamine structure.
  • Purification: The product is then purified through distillation or chromatography to isolate ar-Nonyldiphenylamine from any unreacted starting materials or by-products.

ar-Nonyldiphenylamine is utilized in several key applications:

  • Antioxidant Agent: It serves as an antioxidant in rubber and plastic industries, helping to prevent degradation due to heat and oxidation.
  • Stabilizer: The compound is employed as a stabilizer in lubricants and fuels, enhancing their performance under extreme conditions.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical products, including various dyes and pharmaceuticals.

Several compounds share structural similarities with ar-Nonyldiphenylamine, particularly within the class of substituted diphenylamines. Here are some notable examples:

Compound NameChemical FormulaUnique Features
DiphenylamineC12H11NBasic structure without alkyl substitution
N-Phenyl-nonylamineC15H21NContains a nonyl group but lacks the diphenyl structure
N-Phenyl-bis(ar-nonyl)anilineC30H47NA more complex derivative with two nonyl groups
N-Phenyl-tris(ar-nonyl)anilineC39H65NContains three nonyl groups, increasing hydrophobicity

Uniqueness of ar-Nonyldiphenylamine

ar-Nonyldiphenylamine's uniqueness lies in its specific branched nonyl substitution on the diphenylamine backbone, which enhances its effectiveness as an antioxidant compared to simpler structures like diphenylamine. This branching contributes to improved solubility and thermal stability, making it particularly suited for high-performance applications.

XLogP3

7.8

Dates

Modify: 2023-07-26

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